4-Bromo-2-nitropyridine chemical properties
4-Bromo-2-nitropyridine chemical properties
An In-Depth Technical Guide to 4-Bromo-2-nitropyridine: Properties, Reactivity, and Applications
Introduction
4-Bromo-2-nitropyridine is a highly functionalized heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure, featuring a pyridine ring substituted with both a halogen (bromine) and a potent electron-withdrawing group (nitro), renders it an exceptionally versatile building block. The strategic placement of these functional groups activates the molecule for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and agrochemicals.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, and applications, offering field-proven insights for scientists and drug development professionals.
Physicochemical and Spectroscopic Profile
The fundamental physical and chemical properties of 4-Bromo-2-nitropyridine are crucial for its handling, storage, and application in synthesis. These properties are summarized in the table below.
Core Properties
A compilation of key physicochemical data provides a foundational understanding of the compound.
| Property | Value | Source |
| IUPAC Name | 4-bromo-2-nitropyridine | [2] |
| CAS Number | 909712-10-3 | [2] |
| Molecular Formula | C₅H₃BrN₂O₂ | [2] |
| Molecular Weight | 202.99 g/mol | [2] |
| Appearance | Light yellow crystalline powder | [3] |
| Melting Point | 148-150 °C | [3] |
| XLogP3 | 1.4 | [2] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 4-Bromo-2-nitropyridine. While specific experimental spectra are not always publicly available, the expected data can be reliably predicted based on its structure.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of the nitro group and the electronegativity of the nitrogen atom will cause these protons to be significantly deshielded, appearing at high chemical shifts (downfield). The proton at C-6 will likely be the most downfield, influenced by the adjacent ring nitrogen. Spin-spin coupling between the adjacent protons will result in characteristic splitting patterns (doublets and doublets of doublets).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit five signals for the five carbon atoms in the pyridine ring. The carbons attached to the bromine (C-4) and the nitro group (C-2) will have their chemical shifts significantly influenced by these substituents.
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IR Spectroscopy: The infrared spectrum provides key information about the functional groups present. Characteristic absorption bands would include strong peaks corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group (typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively) and vibrations associated with the C=C and C=N bonds of the aromatic pyridine ring.[4][5]
Chemical Reactivity and Synthetic Utility
The reactivity of 4-Bromo-2-nitropyridine is dominated by the interplay between the pyridine nitrogen, the bromo substituent, and the nitro group. The strong electron-withdrawing character of the nitro group and the ring nitrogen deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the C-4 position is an excellent leaving group in SNAr reactions. The nitro group at the C-2 position, along with the ring nitrogen, effectively stabilizes the negative charge in the intermediate Meisenheimer complex, thereby facilitating the substitution.[6] This makes 4-Bromo-2-nitropyridine an ideal substrate for introducing a wide array of nucleophiles.
Common nucleophiles include:
-
Amines (R-NH₂): To form 4-amino-2-nitropyridine derivatives.
-
Alkoxides (R-O⁻): To synthesize 4-alkoxy-2-nitropyridines.
-
Thiolates (R-S⁻): To produce 4-thioether-substituted pyridines.
Caption: General workflow for SNAr reactions on 4-Bromo-2-nitropyridine.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via transition metal catalysis. This capability is central to its role as a building block in modern organic synthesis.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters (R-B(OR)₂) in the presence of a palladium catalyst and a base allows for the formation of C-C bonds, creating aryl- or vinyl-substituted nitropyridines.[7][8][9] This is one of the most widely used methods for constructing biaryl systems.
-
Sonogashira Coupling: Coupling with terminal alkynes (R-C≡CH) provides access to 4-alkynyl-2-nitropyridines, which are valuable intermediates for further transformations.
-
Buchwald-Hartwig Amination: This reaction provides an alternative to classical SNAr for forming C-N bonds with a broader range of amine coupling partners under milder conditions.
Caption: Typical experimental workflow for a Suzuki cross-coupling reaction.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine (NH₂) functionality. This transformation is fundamental as it converts the strongly electron-withdrawing nitro group into an electron-donating amino group, completely altering the electronic properties of the pyridine ring. The resulting 4-bromo-2-aminopyridine is a key intermediate for subsequent derivatization, such as diazotization or acylation. Common reducing agents include SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.[10]
Applications in Drug Discovery and Beyond
The synthetic versatility of 4-Bromo-2-nitropyridine makes it a valuable intermediate in several fields.
-
Pharmaceutical Synthesis: It serves as a crucial building block for active pharmaceutical ingredients (APIs).[1] For instance, related isomers like 5-bromo-2-nitropyridine are used in the synthesis of intermediates for Pazopanib, a tyrosine kinase inhibitor used in cancer therapy.[11] The ability to easily introduce amine and aryl functionalities via the reactions described above is key to building the complex scaffolds required for biological activity.
-
Agrochemicals: The pyridine core is a common motif in herbicides and pesticides. 4-Bromo-2-nitropyridine provides a convenient entry point for the synthesis of novel crop protection agents.[12]
-
Materials Science: Substituted pyridines are used in the development of organic electronic materials, such as those for organic light-emitting diodes (OLEDs). The defined electronic properties and rigid structure of derivatives make them suitable for such applications.[12]
Representative Experimental Protocol: Synthesis of 5-Bromo-2-nitropyridine
While this guide focuses on 4-Bromo-2-nitropyridine, a well-documented protocol for the synthesis of the related isomer, 5-Bromo-2-nitropyridine, from 2-amino-5-bromopyridine illustrates the principles of handling and reacting these types of compounds.[11][13]
Reaction: Oxidation of 2-amino-5-bromopyridine to 5-bromo-2-nitropyridine.
Causality Behind Experimental Choices:
-
Reagents: 2-amino-5-bromopyridine is the starting material. Concentrated sulfuric acid serves as the solvent and protonates the reactants. Hydrogen peroxide is the oxidizing agent that converts the amino group to a nitro group.
-
Temperature Control: The initial addition is performed at 0°C (ice bath) to control the exothermic reaction between sulfuric acid and hydrogen peroxide, preventing overheating and potential side reactions.
-
Reaction Progression: Allowing the mixture to warm to room temperature provides the necessary thermal energy for the oxidation to proceed to completion over several hours.
-
Workup: Pouring the reaction mixture into ice quenches the reaction by rapidly diluting the acid and cooling the solution. This also causes the less soluble organic product to precipitate out of the aqueous solution.
-
Isolation: Vacuum filtration is an efficient method for separating the solid product from the aqueous filtrate.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, carefully prepare a 10% solution of hydrogen peroxide in concentrated sulfuric acid. Cool the flask to 0°C using an ice-water bath.
-
Addition of Starting Material: Slowly add 2-amino-5-bromopyridine (1.0 equivalent) to the cooled peroxide solution in portions, ensuring the temperature remains at or below 5°C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Monitoring: Stir the reaction at room temperature for 5-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: Carefully pour the reaction mixture into a beaker containing crushed ice. The product will precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold water to remove residual acid.
-
Drying: Dry the collected solid under vacuum to obtain the final product, 5-bromo-2-nitropyridine.
Safety and Handling
4-Bromo-2-nitropyridine is classified as a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[3]
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from strong oxidizing agents, acids, and bases.[3]
Conclusion
4-Bromo-2-nitropyridine stands out as a pivotal intermediate in modern organic chemistry. Its unique electronic and structural features, particularly its susceptibility to nucleophilic aromatic substitution and its utility in palladium-catalyzed cross-coupling reactions, provide a robust platform for the synthesis of diverse and complex molecules. For researchers in drug discovery and materials science, a thorough understanding of the chemical properties and reactivity of this compound is essential for leveraging its full synthetic potential to drive innovation.
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